REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:10])=[CH:4][C:5]([Cl:9])=[C:6]([F:8])[CH:7]=1.[Cu][C:12]#[N:13]>>[Cl:10][C:3]1[CH:4]=[C:5]([Cl:9])[C:6]([F:8])=[CH:7][C:2]=1[C:12]#[N:13]
|
Name
|
|
Quantity
|
48.8 g
|
Type
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reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)F)Cl)Cl
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Name
|
copper(I) cyanide
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Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
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Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
stirred at 150° C. for 4 hours (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and blade stirrer
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Type
|
CUSTOM
|
Details
|
no reaction)
|
Type
|
TEMPERATURE
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Details
|
The reaction suspension was heated to 200° C.
|
Type
|
STIRRING
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Details
|
stirred for a further 4 hours at this temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
no reaction, 0 GC area-%
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C#N)C=C(C(=C1)Cl)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |